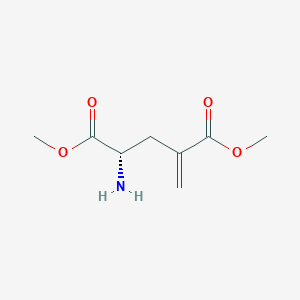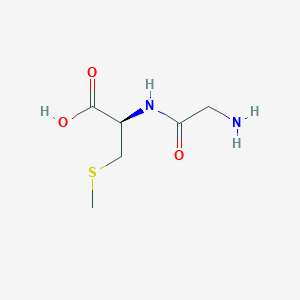
1,1'-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is a chemical compound known for its unique structure and properties It consists of a pentane backbone with two 4-tert-butylpyridin-1-ium groups attached at either end, and two bromide ions as counterions
Preparation Methods
The synthesis of 1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with 1,5-dibromopentane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is usually heated to a specific temperature and maintained for several hours to complete the reaction. After the reaction, the product is purified through filtration and washing with appropriate solvents .
Chemical Reactions Analysis
1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar compounds include:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a shorter alkyl chain and different counterions, which can affect its properties and applications.
1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide: This compound has a different pyridinium derivative, which can influence its reactivity and interactions.
1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide stands out due to its specific structure and the presence of tert-butyl groups, which can enhance its stability and reactivity in various applications.
Properties
CAS No. |
61368-99-8 |
|---|---|
Molecular Formula |
C23H36Br2N2 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
4-tert-butyl-1-[5-(4-tert-butylpyridin-1-ium-1-yl)pentyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C23H36N2.2BrH/c1-22(2,3)20-10-16-24(17-11-20)14-8-7-9-15-25-18-12-21(13-19-25)23(4,5)6;;/h10-13,16-19H,7-9,14-15H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
QFKRGBNNBJKKCN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)CCCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)


![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)






